Alstonine hydrochloride
Description
Historical Context and Ethnopharmacological Significance of Alstonine (B1665729) Hydrochloride
Alstonine is an indole (B1671886) alkaloid that has been identified as the principal component in plant-based remedies utilized by traditional psychiatrists in Nigeria for the treatment of mental illnesses. conicet.gov.arbiocrick.comnih.gov The ethnopharmacological relevance of alstonine was highlighted through collaborative research involving ethnopharmacologists, physicians, and traditional healers in Nigeria. nih.gov These healers have long used preparations from local flora to care for individuals with psychiatric conditions. nih.gov
The traditional use of alstonine-containing plants is remarkably consistent with the compound's profile in modern experimental models. nih.gov Alstonine is not limited to a single plant; it is found in various species within the Apocynaceae family. For research purposes, pure alstonine hydrochloride has been isolated from the fruit rind of Picralima nitida. conicet.gov.arnih.gov
The table below lists some of the plant species known to contain alstonine and their documented uses in traditional medicine.
| Plant Species | Traditional Uses |
| Alstonia boonei | Treatment of malaria, fever, and spasms. nih.gov |
| Picralima nitida | Used in remedies for mental illness, malaria, and inflammation. conicet.gov.arnih.gov |
| Rauwolfia vomitoria | Employed in treatments for fever, insomnia, rheumatism, and convulsions. conicet.gov.arnih.gov |
| Rauwolfia caffra | Traditionally used for fever, insomnia, and pneumonia. conicet.gov.arnih.gov |
| Catharanthus roseus | Used as a purgative and for indigestion; led to the discovery of other important alkaloids. nih.gov |
The historical significance of this class of compounds is underscored by the discovery of reserpine (B192253) from Rauwolfia serpentina, which is considered the first antipsychotic medication developed in the modern era. conicet.gov.ar Alstonine shares the same biosynthetic pathway as reserpine, contributing to some structural similarities. conicet.gov.ar
Overview of this compound as an Indole Alkaloid in Modern Research
Alstonine is classified as an indole alkaloid, a large family of naturally occurring compounds characterized by the presence of an indole nucleus and often derived from the amino acid tryptophan. nih.govoup.com These compounds are known for their complex and significant physiological roles. nih.gov Structurally, alstonine is a pentacyclic indole alkaloid featuring a zwitterionic indolo[2,3-a]quinolizidine core. oup.com
In contemporary scientific research, this compound is primarily investigated for its potential antipsychotic properties. medchemexpress.com Studies using rodent models have demonstrated that alstonine exhibits a clear antipsychotic-like profile, which in many respects is closer to atypical antipsychotics, such as clozapine (B1669256), than to classical agents. conicet.gov.arbiocrick.com Its experimental profile suggests efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. conicet.gov.arbiocrick.com
A central focus of modern research is alstonine's unique mechanism of action, which appears to diverge significantly from that of established antipsychotic drugs. conicet.gov.arnih.gov A substantial body of evidence indicates that alstonine does not bind directly to dopamine (B1211576) D2 receptors (D2R), the primary target for most antipsychotics. conicet.gov.arbiocrick.comnih.gov Instead, its antipsychotic-like effects are believed to be mediated by other neurotransmitter systems. conicet.gov.ar Research points to the involvement of serotonin (B10506) 5-HT2A and 5-HT2C receptors in its mechanism. conicet.gov.arbiocrick.comnih.gov
Furthermore, studies suggest that alstonine modulates dopamine transmission through indirect means. conicet.gov.arbiocrick.com For instance, acute treatment with alstonine was found to increase dopamine uptake in striatal synaptosomes. conicet.gov.arbiocrick.com This contrasts with the receptor blockade strategy of conventional antipsychotics. conicet.gov.ar Research has also revealed that alstonine increases serotonergic transmission and enhances the intraneuronal catabolism of dopamine. nih.govresearchgate.net Another novel finding is its ability to decrease glutamate (B1630785) uptake, a mechanism that may be beneficial in addressing the glutamatergic system dysfunction implicated in schizophrenia. biocrick.com
The table below summarizes key findings from modern research on alstonine's mechanism.
| Research Finding | Investigated Area | Implication |
| No significant D2R binding | Dopamine D2 receptors in striatal membranes. conicet.gov.arnih.gov | Differentiates alstonine from typical and most atypical antipsychotics. conicet.gov.ar |
| Increased dopamine uptake | Striatal synaptosomes in mice after acute treatment. conicet.gov.ar | Suggests an indirect modulation of dopamine transmission. conicet.gov.arbiocrick.com |
| Increased intraneuronal dopamine catabolism | Increased DOPAC levels in the frontal cortex and striatum. nih.gov | Points to a unique effect on dopamine metabolism. nih.gov |
| Increased serotonergic transmission | Increased 5-HIAA levels in the frontal cortex and striatum. nih.gov | Supports the role of the serotonin system in its action. nih.gov |
| 5-HT2A/2C receptor mediation | Reversal of alstonine's effects by a 5-HT2A/2C antagonist. biocrick.comnih.gov | Confirms the centrality of these serotonin receptors to its antipsychotic-like effects. biocrick.com |
| Decreased glutamate uptake | Acute hippocampal slices. biocrick.com | Suggests a potential benefit for glutamatergic deficits in schizophrenia. biocrick.com |
Structure
3D Structure of Parent
Properties
CAS No. |
6058-40-8 |
|---|---|
Molecular Formula |
C21H21ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1 |
InChI Key |
HKPNHORYVYLABA-VMESOOAKSA-N |
SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC.Cl |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |
Synonyms |
3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Characterization of Alstonine Hydrochloride
Botanical Sources and Distribution of Alstonine (B1665729) Hydrochloride-Producing Plants
Alstonine has been identified in several plant species, primarily within the Apocynaceae family. These plants are distributed across tropical and subtropical regions of the world and have a history of use in traditional medicine. cabidigitallibrary.org
The primary botanical sources of alstonine include:
Picralima nitida : The seeds of this West African tree are a known source of alstonine. tandfonline.comresearchgate.net The plant is traditionally used in various herbal remedies. nih.govnih.gov
Alstonia species : Several species within the Alstonia genus, such as Alstonia boonei and Alstonia scholaris, contain alstonine. nih.govwikipedia.orgsphinxsai.com These trees are found in Africa, Asia, and Australia. nih.gov
Rauwolfia genera : Various species of the Rauwolfia genus, including Rauwolfia vomitoria and Rauwolfia caffra, are known to produce alstonine. nih.govwikipedia.orgebi.ac.uk These plants are native to tropical regions of Africa, Asia, and the Americas. researchgate.net
Catharanthus roseus : Also known as the Madagascar periwinkle, this plant is a well-known source of numerous alkaloids, including alstonine. nih.govwikipedia.orgtela-botanica.org It is cultivated worldwide for both medicinal and ornamental purposes. mdpi.com
Table 1: Botanical Sources of Alstonine
| Plant Species | Family | Common Name | Native Distribution |
|---|---|---|---|
| Picralima nitida | Apocynaceae | Akuamma | West Africa |
| Alstonia boonei | Apocynaceae | Cheese wood, Pattern wood | Africa |
| Alstonia scholaris | Apocynaceae | Devil's tree, Blackboard tree | Asia, Australia |
| Rauwolfia vomitoria | Apocynaceae | African snakeroot | Africa |
| Rauwolfia caffra | Apocynaceae | Quinine tree | Africa |
| Catharanthus roseus | Apocynaceae | Madagascar periwinkle | Madagascar |
Advanced Methodologies for Alstonine Hydrochloride Isolation and Purification
The isolation and purification of this compound from its natural sources involve sophisticated extraction and chromatographic techniques to separate it from a complex mixture of other alkaloids and plant metabolites.
Modern chromatographic methods are essential for obtaining high-purity this compound.
pH-Zone-Refining Counter-Current Chromatography (CCC) : This preparative chromatographic technique is particularly effective for separating alkaloids based on their pKa values and hydrophobicity. nih.govnih.gov It has been successfully employed for the large-scale separation of alstonine from the fruit rinds of Picralima nitida. researchgate.netnih.gov The method involves a two-phase solvent system, where a retainer is added to the stationary phase and an eluter is added to the mobile phase to create a pH gradient that facilitates the separation of the target compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and efficient technique used for the purification and quantification of alstonine. ijcmas.comsemanticscholar.org Reversed-phase HPLC, often with a C18 column, is commonly used. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often with modifiers like formic acid or triethylamine to improve peak shape and resolution. researchgate.netnih.gov HPLC analysis has been used to determine the effects of alstonine on brain amines, demonstrating its utility in preclinical research. nih.govresearchgate.net
Spectroscopic and Analytical Approaches for this compound Structural Elucidation and Confirmation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the complex structure of alkaloids like alstonine. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its connectivity and stereochemistry. tandfonline.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of alstonine. tandfonline.com Techniques like thermospray liquid chromatography-mass spectrometry (LC-MS) can be used to identify alstonine in complex mixtures by providing both retention time and mass-to-charge ratio data. researchgate.net
These advanced analytical methods are crucial for unequivocally confirming the structure of isolated alstonine and ensuring its purity for further research. tandfonline.com
Biosynthetic Pathways and Metabolic Engineering of Alstonine Hydrochloride
Enzymatic Steps and Precursors in Alstonine (B1665729) Biosynthesis
The biosynthesis of alstonine is a branch of the extensive monoterpenoid indole (B1671886) alkaloid (MIA) pathway. mdpi.com The journey begins with the condensation of tryptamine (B22526), derived from the amino acid tryptophan, and the monoterpenoid secologanin (B1681713). frontiersin.orgresearchgate.net This crucial reaction is catalyzed by strictosidine (B192452) synthase, yielding the central precursor for virtually all MIAs, 3-α(S)-strictosidine. wikipedia.orgnih.gov
The pathway from strictosidine to alstonine proceeds through a series of key transformations:
Deglycosylation: The enzyme strictosidine-β-D-glucosidase (SGD) first removes the glucose moiety from strictosidine, generating the highly reactive strictosidine aglycone. frontiersin.orgresearchgate.netnih.gov
Reduction: The strictosidine aglycone is then stereoselectively reduced to form tetrahydroalstonine (B1682762). This reaction is catalyzed by tetrahydroalstonine synthase (THAS), a medium-chain dehydrogenase/reductase. frontiersin.orgnih.gov
Oxidation: In the final step, the cytochrome P450 enzyme alstonine synthase (AS) catalyzes the oxidation of tetrahydroalstonine to produce alstonine. frontiersin.orgnih.gov
This linear sequence from the central MIA precursor, strictosidine, highlights a highly controlled and specific enzymatic cascade leading to the formation of alstonine. frontiersin.org
Identification and Characterization of Key Biosynthetic Enzymes
The elucidation of the alstonine biosynthetic pathway has been made possible by the identification and functional characterization of its key enzymes, primarily from the medicinal plant Catharanthus roseus (Cr). frontiersin.org
Strictosidine Synthase (STR): This enzyme plays a pivotal role in the biosynthesis of over 3,000 MIAs by catalyzing the Pictet-Spengler reaction between tryptamine and secologanin. mdpi.comwikipedia.orgnih.gov Structural studies of STR from Rauvolfia serpentina revealed a six-bladed β-propeller fold, which provides a scaffold to orient the substrates correctly for stereoselective condensation, exclusively forming the 3α-(S) isomer of strictosidine. wikipedia.orgnih.gov
Strictosidine-β-D-Glucosidase (SGD): This enzyme initiates the divergence of the MIA pathways by converting strictosidine into the unstable but crucial intermediate, strictosidine aglycone. frontiersin.orgresearchgate.net
Tetrahydroalstonine Synthase (THAS): Identified as an alcohol dehydrogenase homolog, CrTHAS stereoselectively reduces the strictosidine aglycone to form the heteroyohimbine-type alkaloid tetrahydroalstonine. nih.govcabidigitallibrary.org Interestingly, research has shown that this enzyme is localized to the nucleus, which may suggest a role in metabolic channeling, potentially interacting with upstream enzymes to efficiently process the reactive aglycone substrate. nih.gov
Alstonine Synthase (AS): The final conversion to alstonine is catalyzed by CrAS, a cytochrome P450 monooxygenase. frontiersin.org Its discovery completed the core biosynthetic pathway. frontiersin.org Subsequent research has identified other potential alstonine synthases and related enzymes from different plant species, such as Rauvolfia tetraphylla and Gelsemium sempervirens, which could have different efficiencies or substrate specificities. nih.gov
| Enzyme Name | Abbreviation | Source Organism (Example) | Function | Enzyme Class |
|---|---|---|---|---|
| Strictosidine Synthase | STR | Catharanthus roseus (CrSTR) | Condensation of tryptamine and secologanin to form strictosidine. wikipedia.orgnih.gov | Lyase (Pictet-Spenglerase) wikipedia.org |
| Strictosidine-β-D-Glucosidase | SGD | Catharanthus roseus (CrSGD) | Hydrolysis of strictosidine to strictosidine aglycone. frontiersin.orgnih.gov | Hydrolase |
| Tetrahydroalstonine Synthase | THAS | Catharanthus roseus (CrTHAS) | Reduction of strictosidine aglycone to tetrahydroalstonine. frontiersin.orgnih.gov | Oxidoreductase (Dehydrogenase/Reductase) nih.gov |
| Alstonine Synthase | AS | Catharanthus roseus (CrAS) | Oxidation of tetrahydroalstonine to alstonine. frontiersin.orgnih.gov | Oxidoreductase (Cytochrome P450) frontiersin.org |
Heterologous Expression Systems for Alstonine Biosynthesis
The low abundance of alstonine in its native plant sources has driven research into reconstituting its biosynthetic pathway in heterologous hosts, which can be optimized for high-yield production. mdpi.commdpi.com Two platforms have been particularly successful: the plant Nicotiana benthamiana and the baker's yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov
Nicotiana benthamiana : This plant has become a widely used chassis for synthetic biology and metabolic engineering. frontiersin.org The alstonine pathway has been reconstituted in N. benthamiana leaves through transient expression, where a cocktail of Agrobacterium tumefaciens strains, each carrying a different biosynthetic gene (CrSGD, CrTHAS, and CrAS), is co-infiltrated into the leaf tissue. frontiersin.orgresearchgate.net This system leverages the plant's native cellular machinery, including cofactors and compartments, to successfully produce the plant-derived proteins, leading to the synthesis of alstonine from endogenous or supplemented precursors. frontiersin.org
Saccharomyces cerevisiae : Yeast offers a powerful microbial platform for producing complex natural products due to its rapid growth, well-understood genetics, and amenability to metabolic engineering. nih.govresearchgate.net Scientists have engineered yeast strains for the de novo production of alstonine from simple sugars. nih.gov This involves integrating the plant biosynthetic genes into the yeast genome and optimizing the host's metabolism to ensure a sufficient supply of the precursors tryptamine and secologanin. nih.govmdpi.com The yeast platform has proven effective not only for producing alstonine but also for screening enzyme promiscuity and generating novel derivatives. nih.gov
Strategies for Directed Biosynthesis and Analog Generation
A significant advantage of reconstituting biosynthetic pathways in heterologous hosts is the ability to perform "directed biosynthesis." This strategy involves feeding unnatural substrates to the engineered system to produce novel, "new-to-nature" compounds with potentially altered or improved bioactivities. frontiersin.orgnih.gov
The process for generating alstonine analogs typically involves two stages:
Generation of Precursor Analogs: Unnatural tryptamine analogs are used as substrates for the first enzyme in the pathway, Strictosidine Synthase (STR), in in vitro reactions with secologanin. This produces a library of novel strictosidine analogs. frontiersin.org
Conversion in Heterologous Hosts: These purified strictosidine analogs are then supplied to the heterologous expression system (e.g., infiltrated into N. benthamiana leaves) that is actively expressing the downstream enzymes of the alstonine pathway (SGD, THAS, and AS). frontiersin.org The enzymatic machinery of the host then processes these unnatural precursors, resulting in the formation of corresponding alstonine analogs. frontiersin.org
This approach has successfully been used to produce a range of halogenated alstonine derivatives. frontiersin.orgresearchgate.net For example, by feeding various fluorinated and chlorinated tryptamine-derived strictosidine analogs to N. benthamiana expressing the C. roseus pathway, researchers have biosynthesized compounds such as 4-fluoro-alstonine and 7-chloro-alstonine. frontiersin.org Similarly, engineered yeast has been used to produce a total of 19 different halogenated alstonine and serpentine (B99607) analogs. nih.gov This highlights the potential of metabolic engineering to expand the chemical diversity of complex natural products. frontiersin.orgnih.gov
| Analog Name | Precursor Modification | Heterologous Host | Reference |
|---|---|---|---|
| 4-Fluoro-alstonine | 4-Fluorotryptamine | Nicotiana benthamiana | frontiersin.org |
| 5-Fluoro-alstonine | 5-Fluorotryptamine | Nicotiana benthamiana | frontiersin.org |
| 6-Fluoro-alstonine | 6-Fluorotryptamine | Nicotiana benthamiana | frontiersin.org |
| 7-Fluoro-alstonine | 7-Fluorotryptamine | Nicotiana benthamiana | frontiersin.org |
| 7-Chloro-alstonine | 7-Chlorotryptamine | Nicotiana benthamiana | frontiersin.org |
| Chloroalstonine | Halogenated Tryptamine | Saccharomyces cerevisiae | nih.gov |
Chemical Synthesis and Derivatization of Alstonine Hydrochloride and Its Analogs
Strategies for Total Synthesis of Alstonine (B1665729) Hydrochloride
The total synthesis of complex indole (B1671886) alkaloids like alstonine requires sophisticated and efficient strategies to construct its polycyclic framework. While a specific total synthesis for Alstonine hydrochloride is not extensively detailed in the provided research, strategies employed for structurally related alkaloids, such as alstonerine and alstonlarsine A, offer significant insights into potential synthetic routes. nih.govchemistryviews.org
Key strategies for constructing the core structure of alstonine and its relatives often involve:
Pauson-Khand Reaction: This reaction has been successfully applied to form an azabridged bicyclic skeleton, a key structural motif in alkaloids of the macroline/sarpagine family, to which alstonine is related. An enantioselective total synthesis of (-)-alstonerine was achieved in 15 steps starting from L-tryptophan, featuring this reaction as a pivotal step. nih.govnih.gov
Pictet-Spengler Reaction: This is a cornerstone reaction in the synthesis of β-carboline and tetrahydroisoquinoline alkaloids. wikipedia.orgorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is fundamental for creating the tetrahydro-β-carboline core of alstonine. researchgate.net An interrupted Pictet-Spengler reaction was a key step in the total synthesis of (+)-alstonlarsine A, used to construct the complex piperidine- and pyrrolidine-bridged framework. chemistryviews.org
Biosynthetic Approaches: A novel and promising strategy involves the de novo biosynthesis of alstonine in engineered microorganisms like baker's yeast (Saccharomyces cerevisiae). nih.gov This method utilizes the plant's natural biosynthetic pathway, involving enzymes such as strictosidine-β-d-glucosidase (SGD), tetrahydroalstonine (B1682762) synthase (THAS), and alstonine synthase (AS). nih.gov By expressing these enzymes in yeast, researchers have successfully produced alstonine, which can then be purified. nih.gov This biotechnological approach offers a scalable and sustainable alternative to complex chemical synthesis. nih.gov
| Reaction | Description | Application Example | Reference |
|---|---|---|---|
| Pauson-Khand Reaction | A formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. | Formation of the azabridged bicyclic skeleton in the total synthesis of (-)-alstonerine. | nih.gov |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed ring closure. | Construction of the tetrahydro-β-carboline core of many alkaloids; used in the synthesis of (+)-alstonlarsine A. | chemistryviews.orgwikipedia.org |
| Biosynthesis in Yeast | Heterologous expression of plant enzymes in yeast to reconstruct the natural product's biosynthetic pathway. | De novo production of alstonine and serpentine (B99607). | nih.gov |
Synthetic Approaches for this compound Derivatives and Simplified Analogs (e.g., β-carboline analogs)
The synthesis of derivatives and simplified analogs of alstonine is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties. The β-carboline scaffold is the central pharmacophore of alstonine, and many synthetic efforts focus on building and modifying this core structure. nih.govmdpi.com
A primary method for synthesizing the β-carboline skeleton is the Pictet-Spengler reaction , typically starting from L-tryptophan or its derivatives and reacting it with various aldehydes or ketones. wikipedia.orgnih.govresearchgate.net This is followed by oxidation to form the aromatic β-carboline ring. researchgate.net
Researchers have developed numerous derivatives by introducing different substituents at various positions of the β-carboline ring. For instance, a series of β-carboline derivatives were synthesized where the C-3 position was modified to create amides, which were then evaluated for fungicidal activity. nih.gov The general synthetic route involves:
Reaction of L-tryptophan with different substituted benzaldehydes via a Pictet-Spengler reaction. nih.gov
Esterification of the resulting carboxylic acid. nih.gov
Oxidation to form the aromatic β-carboline ring. nih.gov
Hydrazine hydrolysis to yield a key intermediate, which can be further modified. nih.gov
By introducing different functional groups, particularly at the C1 and C3 positions, the antitumor activity of the resulting β-carboline derivatives can be enhanced. nih.gov
| Compound Type | Synthetic Strategy | Purpose/Application | Reference |
|---|---|---|---|
| C1 and C3 Substituted β-Carbolines | Pictet-Spengler reaction with various aldehydes, followed by further modifications. | To enhance antitumor activity. | nih.gov |
| β-Carboline Amides | Acylation of β-carboline-3-carboxylic acid with various amines. | Development of plant-derived bio-pesticides with fungicidal activity. | nih.gov |
| Halogenated Alstonine Analogs | Biosynthesis in engineered yeast fed with halogenated tryptamine (B22526) or haloindole derivatives. | To improve pharmaceutical properties and create new-to-nature compounds. | nih.govresearchgate.net |
Chemical Modification for Modulating Bioactivity of this compound
Modifying the chemical structure of alstonine is a key strategy to enhance its therapeutic potential, improve its pharmacokinetic properties, and reduce side effects. researchgate.net Strategic structural modifications can significantly augment the bioactivity of β-carboline alkaloids.
A significant advancement in this area is the production of halogenated alstonine analogs . nih.gov Halogenation is a common medicinal chemistry strategy to improve drug properties, and the introduction of halogen atoms (fluorine, chlorine, bromine) into the alstonine structure has been achieved through biotechnological methods. nih.govresearchgate.netmdpi.compharmaexcipients.com By engineering yeast strains and feeding them halogenated precursors like haloindoles, researchers have produced a variety of new-to-nature fluoro-, chloro-, and bromoalstonines. nih.gov This biocatalytic approach circumvents the difficulties of chemically synthesizing these complex halogenated analogs. researchgate.net
The position and nature of substituents on the β-carboline core are critical for bioactivity. Studies on various β-carboline derivatives have shown that:
Substitutions at the 3-position can significantly alter the antifungal activity of the molecule. nih.gov
The introduction of an ethyl group at the 1-position of certain β-carboline derivatives led to significant cytotoxic activities against various tumor cell lines. researchgate.net
Strategic disubstitution can lead to analogs with exceptional potency, sometimes surpassing that of reference drugs. researchgate.net
These findings underscore that targeted chemical modifications, whether through traditional organic synthesis or innovative biosynthetic methods, are powerful tools for optimizing the pharmacological profile of alstonine and its analogs. nih.govnih.gov
Preclinical Pharmacological Investigations of Alstonine Hydrochloride
Antipsychotic Activity in Preclinical Models
Alstonine (B1665729) has demonstrated a promising antipsychotic-like profile in a variety of preclinical rodent models, suggesting its potential as a novel therapeutic agent for psychiatric disorders. nih.govresearchgate.netresearchgate.net Its effects appear to be distinct from classical antipsychotics, indicating a potentially different mechanism of action. nih.govnih.gov
Modulation of Psychosis-Associated Behavioral Phenotypes
Alstonine hydrochloride has been shown to modulate several behavioral phenotypes associated with psychosis in animal models. These studies provide insights into its potential efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia.
Amphetamine-Induced Lethality and Stereotypy: Alstonine significantly reduces amphetamine-induced lethality and stereotyped behaviors in mice, suggesting an attenuation of dopamine-mediated effects in the mesolimbic pathway. nih.govresearchgate.netnih.gov
Haloperidol-Induced Catalepsy: Unlike typical antipsychotics, alstonine has been found to reverse catalepsy induced by haloperidol. nih.govresearchgate.netnih.gov This suggests that it does not significantly block dopamine (B1211576) D2 receptors in the nigrostriatal pathway, a mechanism associated with the extrapyramidal side effects of classical antipsychotics. nih.gov
MK-801-Induced Hyperlocomotion, Social Interaction Deficit, and Working Memory Deficit: Alstonine effectively counteracts hyperlocomotion, social withdrawal, and working memory deficits induced by the NMDA receptor antagonist MK-801. wikipedia.orgmedchemexpress.combiocrick.com These findings are significant as they point to alstonine's potential to address not only the positive symptoms (hyperlocomotion) but also the negative (social deficit) and cognitive (memory impairment) dimensions of schizophrenia. biocrick.comnih.gov The effects of alstonine on these MK-801-induced behaviors are mediated by 5-HT2A/C receptors. biocrick.com
Apomorphine-Induced Stereotypy: The compound also attenuates stereotyped behavior induced by the dopamine agonist apomorphine, further supporting its antipsychotic-like activity. nih.govnih.govwikipedia.org
Social Interaction: Sub-chronic, but not acute, administration of alstonine has been shown to increase social interaction in mice. researchgate.netnih.gov Furthermore, it can prevent social withdrawal induced by MK-801. researchgate.netnih.gov
Interactive Table: Effects of Alstonine on Psychosis-Associated Behavioral Models
| Behavioral Model | Inducing Agent | Effect of Alstonine | Citation |
| Lethality | Amphetamine | Prevents | nih.govnih.govmedchemexpress.com |
| Catalepsy | Haloperidol | Reverses | nih.govnih.govwikipedia.org |
| Hyperlocomotion | MK-801 | Prevents/Reverses | wikipedia.orgmedchemexpress.combiocrick.com |
| Social Interaction Deficit | MK-801 | Prevents/Reverses | wikipedia.orgbiocrick.comnih.gov |
| Working Memory Deficit | MK-801 | Prevents | wikipedia.orgbiocrick.com |
| Stereotypy | Apomorphine | Attenuates | nih.govnih.govwikipedia.org |
Comparative Antipsychotic Profiles of this compound
The preclinical profile of this compound suggests it has more in common with atypical antipsychotics, such as clozapine (B1669256), than with typical antipsychotics like haloperidol. nih.govresearchgate.net However, there are also notable differences.
While both alstonine and clozapine show efficacy in models of psychosis, their mechanisms appear to diverge. For instance, alstonine's ability to reverse MK-801-induced hyperlocomotion and social deficits distinguishes it from clozapine. nih.gov Furthermore, alstonine does not seem to possess the pro-convulsant activity observed with clozapine. wikipedia.org A key finding is that alstonine does not directly bind to dopamine D2 receptors, a primary target for most antipsychotic drugs. nih.govresearchgate.net Instead, its antipsychotic-like effects are thought to be mediated, at least in part, through the modulation of serotonergic systems, specifically 5-HT2A and 5-HT2C receptors. nih.govwikipedia.org Additionally, acute treatment with alstonine has been shown to increase dopamine uptake in striatal synaptosomes, a novel mechanism for an antipsychotic agent. conicet.gov.ar
Anticancer Activity in Preclinical Models
Beyond its effects on the central nervous system, alstonine has demonstrated potential as an anticancer agent in preclinical studies. medchemexpress.comchembk.com
In Vitro Cytotoxicity and Tumor Cell Selectivity
In laboratory settings, alstonine has exhibited the ability to differentiate between cancerous and healthy DNA. medchemexpress.comchembk.com It has been shown to inhibit the in vitro synthesis of DNA when DNA from various cancerous tissues or cells is used as a template, while having minimal effect on DNA from healthy tissues. medchemexpress.comchembk.com Studies have reported its cytotoxic effects against cell lines such as mouse lymphoma. medchemexpress.comchembk.com
In Vivo Antitumor Efficacy in Experimental Models
In animal models, alstonine has shown the ability to treat a significant proportion of mice inoculated with transplantable YC8 lymphoma ascites cells and Swiss mice with Ehrlich ascites carcinoma cells. medchemexpress.comchembk.com
Antimalarial Activity in Preclinical Models
Alstonine has also been investigated for its potential to combat malaria. medchemexpress.comchembk.com
In vitro studies have demonstrated alstonine's activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. researchgate.netnih.gov One study found it to have a 50% inhibitory concentration (IC50) of 0.17 μM and a high selectivity index of over 1111, indicating it is significantly more toxic to the parasite than to human cells. researchgate.netresearchgate.net Notably, multi-drug resistant strains of P. falciparum did not show cross-resistance to alstonine, and in some cases, were even more sensitive to it. researchgate.net Alstonine also displays activity against the zoonotic malaria parasite P. knowlesi. researchgate.netnih.gov The compound exhibits a slow-action phenotype, which is not dependent on the parasite's apicoplast, suggesting a novel mechanism of action compared to some other antimalarials. oup.com
Cross-Species Antimalarial Activity (e.g., Plasmodium knowlesi)
The antimalarial activity of alstonine is not limited to P. falciparum. Preclinical investigations have revealed that this compound also possesses cross-species activity. researchgate.net Specifically, it has demonstrated effectiveness against the zoonotic malaria parasite Plasmodium knowlesi, which is known to infect humans and monkeys. researchgate.net The reported 50% inhibitory concentration (IC50) for alstonine against P. knowlesi was approximately 1 μM. researchgate.net This finding suggests a broader spectrum of antimalarial potential for the compound, providing a basis for further research into its efficacy against various Plasmodium species. researchgate.net
Selectivity Index in Preclinical Assays
A critical aspect of a drug candidate's preclinical evaluation is its selectivity—the ability to inhibit the target (e.g., a parasite) at concentrations lower than those that are toxic to host cells. The selectivity index (SI) is a quantitative measure of this property. In preclinical assays, alstonine has shown a favorable selectivity profile. researchgate.net The compound exhibited more than 140-fold greater activity against P. falciparum compared to two different human cell lines. researchgate.net The calculated selectivity indices were greater than 1111 and greater than 144 for the respective cell lines, indicating a high degree of selectivity for the parasite over human cells. researchgate.net
| Parameter | Value | Cell Lines | Reference |
| Selectivity | >140-fold | vs. two human cell lines | researchgate.net |
| Selectivity Index (SI) | >1111 | vs. human cell line 1 | researchgate.net |
| Selectivity Index (SI) | >144 | vs. human cell line 2 | researchgate.net |
Anxiolytic Activity in Preclinical Models
Beyond its antiplasmodial effects, alstonine has been investigated for its neuropsychopharmacological properties. Preclinical studies have demonstrated that alstonine possesses anxiolytic (anti-anxiety) properties. nih.gov This activity is considered relevant for its potential application in treating negative symptoms associated with certain psychiatric conditions. nih.gov The mechanism underlying its anxiolytic effects is believed to involve the serotonergic system, specifically through interaction with 5-HT2A and 5-HT2C receptors. nih.gov Research suggests that alstonine may act as an inverse agonist at these receptors, a mode of action compatible with observed increases in serotonin (B10506) (5-HT) and its metabolite, 5-HIAA, in brain regions like the frontal cortex and striatum. nih.gov
Other Investigated Pharmacological Effects of this compound (e.g., hypotensive effects, adrenolytic effects)
This compound's pharmacological profile extends to other physiological systems. Some research has suggested that alkaloids, such as alstonine, found in certain plant extracts could be responsible for observed hypotensive (blood pressure lowering) effects. researchgate.net
The compound also exhibits complex interactions within the dopaminergic system, which can be broadly related to adrenolytic effects. Alstonine appears to have dissimilar effects in different dopaminergic pathways. nih.gov For instance, it has been shown to reduce behaviors like apomorphine-induced stereotypy and amphetamine-induced lethality, which suggests a decrease in the activity of the mesolimbic dopamine pathway. nih.gov Conversely, alstonine was found to reverse haloperidol-induced catalepsy, indicating that it does not lessen dopamine transmission in the nigrostriatal pathway. nih.gov Further analysis has shown that while alstonine does not appear to change dopamine metabolism at the synaptic level, it does increase levels of DOPAC, an intracellular metabolite of dopamine, suggesting an increase in intraneuronal dopamine breakdown. nih.gov
Elucidation of Molecular and Cellular Mechanisms of Alstonine Hydrochloride Action Preclinical
Neuropharmacological Mechanisms
Alstonine (B1665729) hydrochloride, an indole (B1671886) alkaloid, demonstrates a unique antipsychotic profile in preclinical rodent models. Its mechanisms of action are multifaceted, involving modulation of several key neurotransmitter systems, which distinguishes it from both typical and atypical antipsychotic agents.
Serotonergic Receptor System Interactions
A significant aspect of alstonine's neuropharmacological activity is its interaction with the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors. Evidence suggests that these receptors are pivotal in mediating the antipsychotic-like effects of alstonine. nih.gov Studies have shown that ritanserin, a 5-HT2A/C receptor antagonist, can block the behavioral effects of alstonine in mouse models relevant to the positive, negative, and cognitive symptoms of schizophrenia. nih.gov This indicates that alstonine's therapeutic action is, at least in part, dependent on its activity at these serotonergic receptors. nih.gov
Table 1: Effects of Alstonine on the Serotonergic System
| Parameter | Brain Region | Effect | Implied Mechanism |
| Serotonin (B10506) (5-HT) Levels | Frontal Cortex | Increased nih.gov | Increased serotonergic transmission nih.govresearchgate.net |
| 5-HIAA Levels | Frontal Cortex, Striatum | Increased nih.gov | Increased serotonin turnover |
| Behavioral Effects | - | Blocked by 5-HT2A/C antagonist nih.gov | Mediation through 5-HT2A/C receptors nih.gov |
Dopaminergic System Modulation and Dopamine (B1211576) Catabolism
Alstonine's interaction with the dopaminergic system is notably different from traditional antipsychotics. It does not appear to directly bind to or block dopamine D2 receptors (D2R), which are the primary targets of typical antipsychotics. conicet.gov.arnih.gov Autoradiography studies have shown that alstonine does not alter the binding density of a D2R ligand in key brain regions like the nucleus accumbens and caudate-putamen. conicet.gov.arresearchgate.net This lack of direct D2R antagonism suggests an innovative mechanism for its antipsychotic effects. conicet.gov.ar
Instead of direct receptor blockade, alstonine indirectly modulates the dopaminergic system. researchgate.netbiocrick.com A key finding is that acute treatment with alstonine increases dopamine (DA) uptake in striatal synaptosomes. conicet.gov.arresearchgate.net This is a unique mechanism for an antipsychotic-like compound. conicet.gov.ar The increased DA uptake is consistent with observations of increased levels of DOPAC, an intraneuronal metabolite of dopamine, in the striatum of mice treated with alstonine. conicet.gov.ar This suggests that alstonine promotes the intraneuronal catabolism of dopamine. nih.govresearchgate.net By increasing the clearance of dopamine from the synapse and its subsequent breakdown within the neuron, alstonine can modulate dopaminergic transmission without directly blocking its receptors. This indirect modulation of dopamine receptors, specifically through the modulation of dopamine uptake, contributes significantly to the antipsychotic-like effects of alstonine. researchgate.netbiocrick.com
Glutamatergic Neurotransmission Modulation
The glutamatergic system, particularly its dysregulation, is increasingly recognized as a central element in the pathophysiology of schizophrenia. biocrick.comnih.gov Alstonine has been shown to modulate glutamatergic neurotransmission, which may contribute to its efficacy against negative and cognitive symptoms. biocrick.com The primary mechanism identified is the inhibition of glutamate (B1630785) reuptake. biocrick.com
Preclinical studies have demonstrated that alstonine decreases glutamate uptake, a mechanism that could be beneficial for the glutamatergic deficits observed in schizophrenia. biocrick.com This effect is thought to be an indirect modulation, as alstonine does not appear to directly interfere with glutamate release from cortical synaptosomes. nih.govnih.gov The modulation of glutamate transmission is likely mediated through the serotonergic system, as 5-HT2 receptors are known to influence NMDA glutamatergic transmission. nih.gov The decrease in glutamate uptake caused by alstonine is consistent with its ability to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801. biocrick.com This modulation of the glutamatergic system represents another novel aspect of alstonine's mechanism of action, further distinguishing it from existing antipsychotic medications. biocrick.com
Cellular Pathways in Anticancer Activity
In addition to its neuropharmacological properties, alstonine has demonstrated potential as an anticancer agent. Its mechanism in this context involves the induction of apoptosis and causing DNA damage in cancer cells. researchgate.net Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells, and its deregulation is a hallmark of cancer. nih.gov
Alstonine has been shown to act as an intercalating agent, a process where it inserts itself into the DNA structure. researchgate.net This action can inhibit DNA synthesis, particularly in cancerous tissues. medchemexpress.com This leads to DNA damage, which can trigger the intrinsic apoptotic pathway. researchgate.netarchivesofmedicalscience.comfrontiersin.org The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. nih.gov Furthermore, alstonine has shown the ability to differentiate between cancerous and healthy tissue DNA, preferentially inhibiting DNA synthesis in cancer cells. medchemexpress.com This selective action is a highly desirable characteristic for an anticancer therapeutic. In preclinical models, alstonine has shown efficacy against transplantable lymphomas and carcinomas in mice. medchemexpress.com
Parasite-Specific Molecular Targets in Antimalarial Activity
Alstonine exhibits antimalarial activity through a mechanism that appears to be distinct from many existing antimalarial drugs. nih.govoup.com Its action is linked to the parasite's mitochondria, a crucial organelle for its survival. nih.govoup.com
Research has identified a putative inner-mitochondrial membrane protein, PfMPV17, as a potential target of alstonine in Plasmodium falciparum. nih.govoup.com In vitro resistance studies have shown that a mutation (A318P) in the gene encoding PfMPV17 confers reduced sensitivity to alstonine in the parasite. nih.gov This suggests that the interaction with PfMPV17 is a key component of alstonine's antimalarial effect. While a direct inhibition of the mitochondrial electron transport chain (mtETC) has not been conclusively demonstrated, the involvement of a mitochondrial protein points towards a mechanism centered on mitochondrial function. nih.govoup.com The mtETC is essential for processes like pyrimidine (B1678525) synthesis in the parasite. mdpi.com The slow-action phenotype of alstonine also suggests a mechanism different from fast-acting antimalarials. nih.gov The induction of mitochondrial apoptosis is another proposed mechanism contributing to its antiplasmodial properties. researchgate.net
Table 2: Antimalarial Activity of Alstonine
| Parameter | Finding | Implication |
| Molecular Target | PfMPV17 (putative) nih.gov | A mutation in this protein reduces sensitivity to alstonine. nih.gov |
| Cellular Process | Mitochondrial apoptosis researchgate.net | Induces programmed cell death in the parasite. researchgate.net |
| Mechanism of Action | Slow-action phenotype nih.gov | Differentiates it from other antimalarial compounds. nih.gov |
Modulation of Endogenous Antioxidant Systems
The ability of alstonine to increase glutathione (B108866) levels is a potential benefit, particularly in the context of schizophrenia, where decreased glutathione levels in the brain have been reported. biocrick.com Oxidative stress is implicated in the pathophysiology of various diseases, and enhancing the endogenous antioxidant defense system can be a valuable therapeutic strategy. nih.govmdpi.com By boosting glutathione, alstonine may help to mitigate the cellular damage caused by oxidative stress, which could be a complementary mechanism to its primary neuropharmacological actions. biocrick.com
Receptor Binding Profiles and Neurotransmitter Transporter Interactions
The preclinical investigation into alstonine hydrochloride has revealed a unique pharmacodynamic profile that distinguishes it from conventional antipsychotic agents. Its mechanism of action is not defined by direct, high-affinity binding to dopamine D2 receptors, but rather by a complex interplay with serotonergic systems and a novel influence on neurotransmitter transporters.
Receptor Binding Studies
Research indicates that alstonine's antipsychotic-like effects are not a result of direct antagonism at key dopamine receptors, a hallmark of typical and many atypical antipsychotics. conicet.gov.arbiocrick.com Instead, its actions appear to be prominently mediated through the serotonin system.
Dopamine Receptor Interactions : Multiple studies have consistently demonstrated that alstonine does not directly bind to dopamine D1 or D2 receptors. nih.gov Quantitative autoradiography analysis of the nucleus accumbens and caudate-putamen in mice showed that alstonine did not alter the binding density of D2 receptors. conicet.gov.arnih.gov Further in-vitro experiments using striatal membrane preparations and [3H]nemonapride binding assays also confirmed a lack of significant interaction with D2 receptors. conicet.gov.arnih.gov This absence of D2 receptor blockade is a critical differentiating feature of alstonine's mechanism. conicet.gov.ar
Serotonin Receptor Interactions : The serotonergic system, particularly the 5-HT2A and 5-HT2C receptors, is central to the molecular mechanism of alstonine. conicet.gov.arbiocrick.comnih.gov Behavioral studies have shown that the antipsychotic-like effects of alstonine can be prevented by pretreatment with ritanserin, a 5-HT2A/2C receptor antagonist. biocrick.comnih.gov This suggests that alstonine's activity is dependent on the functional integrity of these receptors. google.com While some binding assay data have not indicated a direct, high-affinity interaction, the consistent blockade of its effects by 5-HT2A/2C antagonists points towards a crucial modulatory role, possibly as an inverse agonist or through indirect pathways. nih.govnih.gov This interaction is also linked to alstonine's ability to decrease glutamate uptake. biocrick.comwikipedia.org
Adrenergic and Glutamate Receptor Interactions : Direct binding studies on adrenergic receptors are limited. However, a closely related alkaloid, tetrahydroalstonine (B1682762), has been shown to have inhibitory effects on presynaptic α2-adrenergic receptors. nih.gov Regarding the glutamate system, alstonine does not appear to interfere directly with NMDA receptors. nih.govnih.gov However, it does modulate glutamate transmission indirectly through its actions on the serotonin system. nih.gov
Table 1: this compound Receptor Interaction Profile
| Receptor Target | Finding | Implication | Source(s) |
|---|---|---|---|
| Dopamine D2 (D2R) | No significant binding or change in receptor density observed in striatal membranes. | Atypical mechanism, distinct from most antipsychotics; suggests a lower potential for D2-related side effects. | conicet.gov.ar, nih.gov, nih.gov |
| Dopamine D1 | Lack of significant interaction revealed by displacement curves. | Reinforces the non-dopaminergic binding profile. | nih.gov |
| Serotonin 5-HT2A/C | Effects are blocked by 5-HT2A/C antagonists (e.g., ritanserin). | These receptors are crucial mediators of alstonine's antipsychotic-like effects. | conicet.gov.ar, biocrick.com, nih.gov, google.com |
| Glutamate (NMDA) | No direct interference with NMDA receptors or glutamate release. | Modulation of the glutamate system is likely indirect, secondary to effects on serotonin receptors. | nih.gov, nih.gov |
Neurotransmitter Transporter Interactions
A novel aspect of alstonine's mechanism of action is its effect on neurotransmitter reuptake transporters, particularly the dopamine transporter (DAT).
Dopamine Transporter (DAT) : Alstonine has been found to indirectly modulate dopamine pathways by enhancing the activity of DAT. conicet.gov.arbiocrick.comresearchgate.net In-vitro studies using striatal synaptosomes from mice demonstrated that acute treatment with alstonine significantly increased the uptake of dopamine. conicet.gov.arnih.gov This effect was not observed after sub-chronic (7-day) treatment. conicet.gov.arnih.gov This increase in dopamine reuptake from the synapse represents a unique mechanism for modulating dopaminergic transmission, which is distinct from the receptor blockade strategy of other antipsychotics. conicet.gov.ar This mechanism would be particularly effective at decreasing dopamine levels in non-cortical synapses where DAT density is high. conicet.gov.ar
Table 2: Effect of Acute this compound Administration on Dopamine Transporter (DAT) Activity
| Treatment Group | Dopamine Uptake (% of Control) | Statistical Significance | Source(s) |
|---|---|---|---|
| Alstonine (0.5 mg/kg) | No significant change | p > 0.05 | conicet.gov.ar |
| Alstonine (1.0 mg/kg) | Increased | p < 0.05 | conicet.gov.ar |
| Clozapine (B1669256) (2.0 mg/kg) | No significant change | Not significant | conicet.gov.ar |
Structure Activity Relationship Sar Studies of Alstonine Hydrochloride and Its Analogs
Identification of Pharmacophores for Specific Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For alstonine (B1665729), key pharmacophores have been identified that explain its interaction with specific biological targets, particularly serotonin (B10506) receptors.
The antipsychotic and anxiolytic activities of alstonine are primarily mediated through its effects on the serotonin system, rather than the dopaminergic pathways targeted by typical antipsychotics. nih.govresearchgate.net Research has shown that alstonine's effects can be reversed by 5-HT2A/2C receptor antagonists, pointing to these receptors as key targets. nih.govnih.govresearchgate.net
A significant breakthrough in understanding alstonine's SAR came from the identification of a serotonin pharmacophore within the heteroyohimbine scaffold. mcw.edu Researchers discovered that a metabolite of heteroyohimbine contained this crucial pharmacophore, which led to the design and synthesis of simplified analogs. The core structure responsible for this activity is the tetrahydro-β-carboline nucleus, which mimics the essential structure of serotonin, enabling it to bind to and activate serotonin receptors. mcw.edu
Docking studies have further elucidated the specific interactions at the molecular level. These studies suggest that the potent agonist activity across the 5-HT₂ receptor family is based on a π-stacking interaction between the tetrahydro-β-carboline core of alstonine-inspired ligands and a conserved tryptophan residue (Trp6.48) within the receptor's binding site. mcw.edu This interaction is a cornerstone of the pharmacophore for 5-HT₂ receptor activation.
For its antiplasmodial activity against Plasmodium falciparum, the pharmacophore is less defined but is intrinsically linked to the complex pentacyclic structure of the alstonine scaffold. researchgate.net The molecule's ability to intercalate with DNA has been suggested as a mechanism for its anticancer properties and may also play a role in its antiplasmodial effects. researchgate.netmedchemexpress.com
Impact of Structural Modifications on Alstonine Hydrochloride Bioactivity and Selectivity
Modifying the chemical structure of alstonine has a profound impact on its biological activity and selectivity. By systematically altering different parts of the molecule, researchers have been able to enhance its potency for specific targets.
Truncated Analogs: Inspired by the identification of the serotonin pharmacophore within the complex heteroyohimbine structure, researchers truncated the scaffold to create simpler substituted tetrahydro-β-carbolines. mcw.edu This approach led to the discovery of highly potent agonists for the 5-HT₂ receptor family. By removing extraneous parts of the natural product, the core pharmacophore was exposed, leading to more efficient binding. Extensive SAR development on these truncated analogs resulted in compounds with significantly enhanced potency. For instance, compound 106 , a substituted tetrahydro-β-carboline, demonstrated nanomolar efficacy at serotonin receptors, far exceeding the parent compound's activity. mcw.edu
Table 1: Bioactivity of Alstonine-Inspired 5-HT₂ Receptor Agonist
| Compound | Target Receptor | EC₅₀ (nM) |
|---|---|---|
| Compound 106 | 5-HT₂A | 1.7 |
| 5-HT₂B | 0.58 | |
| 5-HT₂C | 0.50 |
Data sourced from ACS Med Chem Lett, 2022. mcw.edu
Halogenation: The introduction of halogen atoms is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic and pharmacodynamic properties. In the context of alstonine, halogenation has been explored to create new-to-nature analogs with potentially enhanced bioactivity. nih.gov The biosynthesis of chloroalstonine has been demonstrated in engineered yeast, highlighting a modern approach to structural modification. nih.govresearchgate.net While detailed SAR studies on a wide range of halogenated alstonine derivatives are emerging, this line of research represents a promising avenue for developing analogs with improved therapeutic potential. nih.gov
Other Modifications: The antiplasmodial activity of alstonine has also been a subject of SAR studies. The natural product itself shows potent activity against both drug-sensitive and multi-drug resistant Plasmodium parasites. researchgate.net While analogs with even greater in vitro potency were identified, they suffered from poor pharmacokinetic profiles, such as rapid clearance in mouse models. researchgate.net This indicates that for antiplasmodial applications, future structural modifications must balance the requirements for high potency with metabolic stability and bioavailability.
Table 2: In Vitro Antiplasmodial Activity of Alstonine
| Parasite Strain | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| P. falciparum (general) | 96 h | 0.17 | >1111 |
| P. knowelsi | - | ~1 | - |
Data sourced from International Journal for Parasitology: Drugs and Drug Resistance, 2021. researchgate.net
These studies underscore the importance of the rigid, complex ring system of alstonine but also demonstrate that strategic simplifications and substitutions can lead to dramatic improvements in activity for specific targets like the serotonin receptors.
Methodological Approaches and Analytical Techniques in Alstonine Hydrochloride Research
Preclinical In Vitro Assay Development and Implementation
Preclinical in vitro assays are fundamental in the initial pharmacological screening of compounds like alstonine (B1665729) hydrochloride. These assays provide crucial data on a compound's biological activity, mechanism of action, and potential therapeutic applications before advancing to more complex in vivo studies.
Cell Line-Based Assays for Cytotoxicity and Antimalarial Activity
Cell line-based assays are instrumental in determining the cytotoxic profile and specific activities of a compound. In the investigation of alstonine, these assays have been pivotal in establishing its antimalarial potential and its selectivity towards pathogenic organisms over host cells.
Research has demonstrated that alstonine exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In vitro screening of a natural product library identified alstonine as a compound with submicromolar activity against this parasite. nih.gov Dose-response assays revealed a 50% inhibitory concentration (IC50) of 0.17 μM for alstonine against P. falciparum. nih.gov
A key aspect of these in vitro studies is the assessment of cytotoxicity against human cell lines to determine the compound's selectivity index (SI), which is a measure of its therapeutic window. Alstonine has shown a favorable selectivity profile, displaying significantly higher potency against P. falciparum than against human cells. nih.gov Specifically, it demonstrated over 140-fold greater activity against the malaria parasite compared to two human cell lines, resulting in a Selectivity Index of over 1111. nih.gov
Furthermore, studies have explored alstonine's efficacy against multi-drug resistant strains of P. falciparum, with results indicating no cross-resistance. nih.gov Interestingly, some resistant parasite lines were found to be more sensitive to alstonine than the drug-sensitive lines. nih.gov The compound has also demonstrated cross-species activity, inhibiting the growth of the zoonotic malaria parasite P. knowelsi with an IC50 of approximately 1 μM. nih.gov
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Alstonine
| Parameter | Organism/Cell Line | Result |
|---|---|---|
| Antimalarial Activity (IC50) | Plasmodium falciparum | 0.17 μM |
| Plasmodium knowelsi | ~1 μM | |
| Selectivity Index (SI) | P. falciparum vs. Human Cell Lines | >1111 |
Receptor Binding and Neurotransmitter Uptake Assays (e.g., quantitative autoradiography)
To elucidate the mechanisms underlying the antipsychotic-like effects of alstonine, receptor binding and neurotransmitter uptake assays are employed. These techniques help to identify the molecular targets of the compound within the central nervous system.
Studies have indicated that the antipsychotic-like effects of alstonine are mediated by serotonin (B10506) 5-HT2A/C receptors. nih.gov This was demonstrated in behavioral models where the effects of alstonine were prevented by the 5-HT2A/C receptor antagonist, ritanserin. nih.gov
However, direct interaction with these receptors has not been consistently observed in binding assays. mdpi.com Displacement curves of radiolabeled ligands such as [3H]Spiperone and [3H]SCH23390 did not reveal a significant interaction of alstonine with dopamine (B1211576) D1, dopamine D2, or serotonin 5-HT2A receptors in membrane preparations from rat striatum and cortex. mdpi.com This suggests that alstonine's modulation of the serotonergic system may be indirect. mdpi.com
Preliminary neurochemical analyses have also suggested that alstonine does not directly interfere with [3H] glutamate (B1630785) release in cortical synaptosomes. mdpi.com The reversal of MK-801-induced effects by alstonine is therefore hypothesized to be an indirect modulation of glutamate transmission via the serotonin system. mdpi.com High-performance liquid chromatography (HPLC) data has shown that alstonine increases serotonergic transmission and intraneuronal dopamine catabolism, further supporting its complex interaction with neurotransmitter systems. researchgate.netresearchgate.net
Table 2: Receptor Binding and Neurotransmitter System Interaction of Alstonine
| Assay Type | Target | Finding |
|---|---|---|
| Behavioral Pharmacology | 5-HT2A/C Receptors | Antipsychotic-like effects mediated by these receptors. |
| Radioligand Binding Assay | Dopamine D1, D2, Serotonin 5-HT2A Receptors | No significant direct interaction observed. |
| Neurochemical Analysis | Glutamate Release | No direct interference with [3H] glutamate release. |
| HPLC Analysis | Serotonin & Dopamine Systems | Increases serotonergic transmission and intraneuronal dopamine catabolism. |
Cytodiagnostic Fluorescence Techniques
A comprehensive review of the available scientific literature did not yield specific studies that have utilized cytodiagnostic fluorescence techniques in the research of alstonine hydrochloride. While fluorescence microscopy is a valuable tool for visualizing drug distribution and cellular interactions, its specific application to alstonine has not been documented in the reviewed sources.
Preclinical In Vivo Animal Models for Pharmacological Evaluation (e.g., rodent models)
Following promising in vitro results, preclinical in vivo animal models, particularly rodent models, are essential for evaluating the pharmacological effects of this compound in a complex biological system. These models are crucial for assessing efficacy and understanding the behavioral and physiological responses to the compound.
Animal Models for Antipsychotic-Like Effects
The antipsychotic potential of alstonine has been extensively investigated in various mouse models that are relevant to the different dimensions of schizophrenia symptoms, including positive, negative, and cognitive deficits. nih.gov
Alstonine has demonstrated a clear, dose-dependent antipsychotic profile in these models. mdpi.com In a model for positive symptoms, alstonine was effective in preventing amphetamine-induced lethality in grouped mice, with active doses in the range of 0.5–2.0 mg/kg. mdpi.comnih.gov It also counteracted MK-801-induced hyperlocomotion, a model often used to screen for antipsychotic drugs. nih.govnih.gov
For negative symptoms, alstonine has shown efficacy in reversing the social interaction deficit induced by MK-801. nih.gov Furthermore, alstonine has demonstrated anxiolytic properties in models such as the hole-board and light/dark tests. mdpi.com
In terms of cognitive deficits, treatment with alstonine was found to prevent MK-801-induced working memory deficits in the step-down inhibitory avoidance paradigm, suggesting its potential benefit for the cognitive impairments associated with schizophrenia. nih.gov The antipsychotic-like effects of alstonine across these different behavioral paradigms were consistently prevented by the 5-HT2A/C receptor antagonist ritanserin, reinforcing the central role of this receptor system in its mechanism of action. nih.gov
Table 3: Evaluation of Alstonine in Animal Models of Antipsychotic-Like Effects
| Animal Model | Symptom Dimension | Key Finding |
|---|---|---|
| Amphetamine-Induced Lethality | Positive | Alstonine prevented lethality. |
| MK-801-Induced Hyperlocomotion | Positive | Alstonine counteracted the hyperlocomotion. |
| MK-801-Induced Social Interaction Deficit | Negative | Alstonine reversed the social deficit. |
| Hole-Board and Light/Dark Models | Negative (Anxiety) | Alstonine exhibited anxiolytic effects. |
| MK-801-Induced Working Memory Deficit | Cognitive | Alstonine prevented the memory deficit. |
Animal Models for Anticancer Efficacy
The potential of alstonine as an anticancer agent has also been explored in preclinical in vivo models. mdpi.com These studies provide initial evidence of its efficacy against certain types of cancer.
In one study, alstonine was shown to successfully treat a significant proportion of BALB/C mice that had been inoculated with transplantable YC8 lymphoma ascites cells. mdpi.comnih.gov Similarly, it was effective in Swiss mice bearing Ehrlich ascites carcinoma cells. mdpi.comnih.gov While these findings highlight the anticancer activity of alstonine against ascitic tumors, it was noted that the development of some solid tumors was only partially prevented by the compound. mdpi.com These results underscore the need for further investigation into the spectrum of its anticancer activity and its potential application in oncology.
Table 4: Anticancer Efficacy of Alstonine in Rodent Models
| Animal Model | Cancer Type | Outcome |
|---|---|---|
| BALB/C Mice | YC8 Lymphoma Ascites | Successful treatment of a significant proportion of mice. |
| Swiss Mice | Ehrlich Ascites Carcinoma | Successful treatment observed. |
| Solid Tumor Models | Not specified | Partial prevention of tumor development. |
Animal Models for Antimalarial Activity
The in vivo evaluation of potential antimalarial compounds like this compound relies on established animal models that aim to simulate human malaria infection. The most commonly used and well-validated model for preliminary in vivo screening is the murine malaria model, which involves infecting mice with specific Plasmodium species that are pathogenic to them, most notably Plasmodium berghei. nih.govmdpi.comnih.gov This model is crucial for assessing a compound's efficacy within a complex biological system, providing insights beyond in vitro activity.
The standard procedure for evaluating antimalarial activity in this model is the 4-day suppressive test, as described by Peters. mdpi.com In this assay, Swiss albino mice are inoculated intraperitoneally with P. berghei-infected red blood cells. mdpi.comnih.gov Shortly after infection, treatment with the test compound (e.g., alstonine) commences and typically continues daily for four consecutive days. nih.gov Key parameters are meticulously monitored to determine the compound's efficacy:
Parasitemia Level: The percentage of infected red blood cells is measured by examining Giemsa-stained thin blood smears under a microscope. A significant reduction in parasitemia in the treated group compared to an untreated (negative control) group indicates antimalarial activity. nih.gov
Packed Cell Volume (PCV): Anemia is a common symptom of malaria. PCV is measured to assess the compound's ability to prevent the reduction in red blood cell count. nih.gov
Body Weight and Temperature: These physiological parameters are monitored as indicators of the general health of the mice, as infection typically leads to weight loss and temperature reduction. nih.gov
Survival Time: The mean survival time of the treated mice is recorded and compared with the control group. A significant prolongation of survival time is a strong indicator of the compound's effectiveness. nih.gov
While specific studies detailing the application of this exact model to isolated alstonine were not prevalent in the search results, it has been reported that alstonine demonstrates in vivo antimalarial activity. mpg.de The alkaloids, as a class of compounds, are well-established for their antiplasmodial effects, with quinine being a primary example. nih.gov Therefore, the P. berghei mouse model represents the standard and logical methodological approach for the in vivo confirmation of alstonine's antimalarial properties.
| Parameter | Description | Indicator of Efficacy |
|---|---|---|
| Percent Parasitemia | Percentage of red blood cells infected with the Plasmodium parasite. | Significant reduction compared to the negative control group. |
| Packed Cell Volume (PCV) | Volume percentage of red blood cells in the blood, used to measure anemia. | Prevention of PCV reduction. |
| Body Weight | Monitored as a general health indicator. | Prevention of weight loss associated with infection. |
| Survival Time | The average lifespan of mice post-infection. | Significant increase in mean survival days. |
Behavioral Models for Anxiolytic Assessment
The anxiolytic (anxiety-reducing) properties of alstonine have been investigated using several validated behavioral models in rodents. These models are designed to create a conflict between the animal's innate tendency to explore a novel environment and its aversion to open, exposed, or brightly lit spaces. nih.govnih.gov Anxiolytic compounds typically increase the animal's willingness to explore these aversive areas.
The Elevated Plus Maze (EPM): This apparatus is a plus-shaped maze elevated off the ground, featuring two open arms and two enclosed arms. nih.govyoutube.com The test is based on the premise that rodents have an unconditioned fear of heights and open spaces and will preferentially spend time in the enclosed, protected arms. youtube.com An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as a sign of reduced anxiety. nih.govmpg.de Studies have reported that alstonine exhibits anxiolytic properties in the EPM. researchgate.net
The Light/Dark Box Test: This model consists of a chamber divided into a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening. nih.gov Rodents naturally prefer darker areas. The test assesses the conflict between this preference and the desire to explore the novel environment. Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments. nih.gov Alstonine has been shown to significantly increase the time spent in the light area, demonstrating clear anxiolytic effects in this model. nih.gov
The Hole-Board Test: This apparatus features a board with evenly spaced holes into which the animal can dip its head. nih.gov Head-dipping behavior is associated with curiosity or exploration. An increase in the number of head-dips can indicate a reduction in anxiety-like behavior. Alstonine was found to significantly increase the number of head-dips in mice, further supporting its anxiolytic profile. nih.gov
| Model | Principle | Key Parameter(s) Indicating Anxiolytic Effect | Reported Effect of Alstonine |
|---|---|---|---|
| Elevated Plus Maze (EPM) | Conflict between exploration and fear of open/high spaces. | Increased time in and/or entries into open arms. | Demonstrates anxiolytic properties. researchgate.net |
| Light/Dark Box | Aversion to a brightly lit area versus exploration. | Increased time spent in the light compartment. | Significantly increases time in the light area. nih.gov |
| Hole-Board Test | Measures exploratory behavior (head-dipping). | Increased number of head-dips. | Significantly increases the number of head-dips. nih.gov |
Computational and Chemoinformatic Methodologies
Computational methods, particularly molecular docking, are integral to modern drug discovery and are highly applicable to understanding the antimalarial activity of this compound. nih.gov Molecular docking is a chemoinformatic technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as alstonine) when it binds to the active site of another molecule (a receptor, typically a protein target). researchgate.net
For antimalarial research, this approach is used to screen potential drug candidates against essential parasite proteins. A well-studied target in P. falciparum is falcipain-2 (FP-2), a cysteine protease that plays a crucial role in degrading hemoglobin within the host's red blood cells, a process vital for the parasite's survival. nih.govnih.gov Inhibition of FP-2 is a validated strategy for killing the parasite. researchgate.net
The molecular docking process involves:
Preparation of Structures: Obtaining the 3D crystal structure of the target protein (e.g., falcipain-2) from a protein data bank and preparing the 3D structure of the ligand (alstonine).
Docking Simulation: Using specialized software to systematically place the ligand in the active site of the protein in various conformations.
Scoring and Analysis: Calculating the binding energy for each conformation. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The analysis also reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
While studies have successfully used this methodology to screen other alkaloids against falcipain-2, identifying promising candidates, specific docking results for alstonine were not detailed in the provided search results. nih.govmdpi.combohrium.com Nonetheless, this computational approach is a key methodology for hypothesizing alstonine's mechanism of action by identifying its most likely molecular targets within the parasite and elucidating the specific interactions that underpin its antimalarial activity.
Concluding Perspectives and Future Directions in Alstonine Hydrochloride Research
Current Understanding of Alstonine (B1665729) Hydrochloride's Preclinical Therapeutic Potential
Alstonine hydrochloride, an indole (B1671886) alkaloid, has demonstrated a significant and varied preclinical therapeutic profile, primarily in the areas of neuropsychiatric disorders, cancer, and parasitic infections. nih.govmedchemexpress.comnih.gov The compound is a major component of plant-based remedies traditionally used in Nigeria for mental illness. researchgate.netnih.gov
Antipsychotic Potential: Preclinical studies in rodent models have established a clear, dose-dependent antipsychotic profile for alstonine. nih.govmedchemexpress.com It has shown efficacy in models relevant to positive, negative, and cognitive symptoms of schizophrenia. conicet.gov.ar Notably, alstonine's mechanism appears to differ from both typical and atypical antipsychotics. nih.govnih.gov Research indicates that alstonine does not directly bind to dopamine (B1211576) D2 receptors, a primary target for many antipsychotic drugs. conicet.gov.ar Instead, its effects are thought to be mediated through the serotonergic system, specifically involving 5-HT2A and 5-HT2C receptors. nih.govwikipedia.org Alstonine has been shown to increase serotonergic transmission and dopamine catabolism within neurons. nih.govresearchgate.net Furthermore, it has demonstrated anxiolytic properties and the ability to reverse social interaction deficits in mice, which are relevant to the negative symptoms of schizophrenia. wikipedia.orgresearchgate.net Preliminary data also suggest that alstonine does not induce some of the common side effects associated with current antipsychotics, such as weight gain and increased prolactin levels. nih.govresearchgate.net
Anticancer Activity: Alstonine has exhibited promising anticancer properties. It has shown the ability to differentiate between cancerous and healthy DNA, inhibiting DNA synthesis in various cancer cell lines. medchemexpress.comgoogle.com In vivo studies have demonstrated its effectiveness against Ehrlich ascites carcinoma and YC8 lymphoma ascites cells in mice. medchemexpress.com Research has also explored the synergistic effects of Alstonia scholaris extract, which contains alstonine, with berberine (B55584) hydrochloride, showing enhanced antitumor activity in mice with Ehrlich ascites carcinoma. nih.gov
Antiparasitic Effects: Alstonine has shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov Studies have revealed its slow-action activity, with submicromolar efficacy. researchgate.net Importantly, it has shown a high selectivity index, being significantly more toxic to the parasite than to human cells. researchgate.netnih.gov No cross-resistance was observed with multi-drug resistant P. falciparum lines, and it also displayed activity against the zoonotic P. knowlesi species. researchgate.netnih.gov
Table 1: Summary of Preclinical Therapeutic Potential of this compound
Unexplored Research Avenues and Mechanistic Gaps in this compound Studies
Despite the promising preclinical data, several research avenues and mechanistic questions regarding this compound remain to be explored. A deeper understanding of these areas is crucial for its potential development as a therapeutic agent.
Mechanistic Gaps in Antipsychotic Action: While the involvement of the serotonergic system is evident, the precise downstream signaling pathways and the full spectrum of receptor interactions are not completely understood. nih.govconicet.gov.ar The indirect modulation of the glutamate (B1630785) system has been suggested, but further studies are needed to clarify the effects of alstonine on glutamate and GABA neurotransmission. nih.gov The long-term effects of alstonine administration, particularly in the context of hyperactive dopamine pathways seen in schizophrenia, require investigation. conicet.gov.ar Although alstonine appears to have a unique mechanism of action compared to existing antipsychotics, this mechanism is not yet fully elucidated. nih.gov
Unexplored Areas in Anticancer Research: The exact molecular targets of alstonine within cancer cells that lead to the inhibition of DNA synthesis need to be identified. google.com The selectivity of alstonine for cancer cell DNA over normal cell DNA is a significant finding, but the underlying basis for this specificity is unknown. google.com Further in-vivo studies on a wider range of solid tumors are necessary to determine the broader applicability of its anticancer effects. nih.gov
Clarification of Antiparasitic Mechanism: The specific molecular target of alstonine in Plasmodium parasites has not yet been identified. researchgate.netoup.com While it exhibits slow-action activity, the precise stage of the parasite life cycle it disrupts and the biochemical pathways it inhibits are still under investigation. nih.gov Research suggests its action is linked to the mitochondria and/or pyrimidine (B1678525) biosynthesis pathways, but this requires confirmation. researcher.life
General Unexplored Avenues:
Pharmacokinetics and Metabolism: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are lacking.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand which parts of the alstonine molecule are essential for its various biological activities. This knowledge is critical for the design of more potent and selective analogs. sci-hub.se
Long-term Efficacy and Safety: The majority of preclinical studies have focused on acute or sub-chronic administration. Long-term studies are necessary to evaluate sustained efficacy and potential for unforeseen side effects.
Innovations in this compound Analog Development and Biosynthetic Engineering
Recent advancements in biotechnology have opened new avenues for the production and modification of alstonine and its analogs, potentially overcoming the limitations of natural sourcing and chemical synthesis.
Biosynthetic Engineering: The biosynthetic pathway of alstonine in plants like Catharanthus roseus has been increasingly elucidated. frontiersin.orgresearchgate.net Key enzymes involved in its synthesis from strictosidine (B192452), such as tetrahydroalstonine (B1682762) synthase and alstonine synthase (a cytochrome P450), have been identified. frontiersin.orgnih.gov This knowledge allows for the reconstitution of the alstonine biosynthetic pathway in heterologous hosts like Nicotiana benthamiana. frontiersin.orgresearchgate.net This approach, known as metabolic engineering, enables the production of alstonine and its precursors in a controlled environment. nih.gov
Directed Biosynthesis of Novel Analogs: A particularly exciting innovation is the use of directed biosynthesis to create "new-to-nature" analogs of alstonine. frontiersin.orgresearchgate.net By feeding unnatural starting substrates, such as halogenated tryptamine (B22526) analogs, into the reconstituted biosynthetic pathway in N. benthamiana, researchers have successfully produced fluorinated and chlorinated alstonine analogs. frontiersin.org This method offers a powerful tool to generate a library of novel compounds that would be difficult to create through traditional chemical synthesis. researchgate.net These analogs can then be screened for improved bioactivity, selectivity, or pharmacokinetic properties. Further engineering of the biosynthetic enzymes themselves may enhance their ability to process these unnatural substrates and improve the yields of the desired analogs. frontiersin.org
Table 2: Key Enzymes in Alstonine Biosynthesis
Implications for Novel Therapeutic Agent Discovery Based on this compound
The unique pharmacological profile and novel mechanisms of action of this compound hold significant implications for the discovery of new therapeutic agents.
A New Paradigm for Antipsychotics: Alstonine's apparent lack of direct D2 receptor antagonism, coupled with its modulation of serotonergic and potentially glutamatergic systems, represents a departure from the mechanisms of current antipsychotics. nih.govconicet.gov.ar This makes it a valuable lead compound for developing a new class of antipsychotic drugs that may offer a better side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances. nih.govresearchgate.net A thorough understanding of its unique mode of action could inspire innovative approaches to treating schizophrenia. nih.gov
Scaffold for Drug Development: The indoloquinoline and β-carboline structures of alstonine serve as a promising scaffold for medicinal chemistry efforts. nih.govresearchgate.net Its diverse biological activities, including antipsychotic, anticancer, and antiparasitic effects, suggest that modifications to its chemical structure could lead to the development of potent and selective agents for various diseases. medchemexpress.com The ability to generate novel analogs through biosynthetic engineering further enhances its potential as a starting point for drug discovery programs. frontiersin.orgresearchgate.net
Tool for Target Identification: Even if alstonine itself does not proceed to clinical development due to factors like synthetic complexity or off-target effects, it can serve as a valuable chemical tool. oup.com Its unique biological activity, particularly in the context of its antiparasitic effects, can be leveraged to identify and validate novel drug targets. oup.com For instance, identifying the molecular target of alstonine in Plasmodium could open up new avenues for the development of antimalarial drugs with novel mechanisms of action, which is crucial in the face of growing drug resistance. researchgate.netoup.com
Compound Names Mentioned
Q & A
Q. What analytical methods are recommended to confirm the identity and purity of alstonine hydrochloride in experimental settings?
- Methodological Answer: this compound’s identity and purity are typically validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect molecular ions (e.g., m/z 349.40 for the parent compound) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing between stereoisomers or derivatives like chloroalstonine . Purity (>98%) is quantified via UV-Vis spectroscopy or HPLC area-under-the-curve analysis, with impurities flagged at retention times diverging from the reference standard .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: this compound requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Laboratories must adhere to institutional Chemical Hygiene Plans (CHPs) and provide training on spill containment, waste disposal, and emergency procedures (e.g., eye exposure protocols: flush with water for 15 minutes) . Storage should occur in a locked, temperature-controlled environment (-20°C) to prevent degradation.
Q. What pharmacological mechanisms underpin this compound’s antipsychotic-like effects in preclinical models?
- Methodological Answer: Alstonine’s antipsychotic activity is linked to antagonism of 5-HT2A/C receptors, validated through receptor-binding assays (e.g., radioligand displacement studies using [³H]ketanserin) and behavioral models like MK-801-induced hyperlocomotion in mice . Dose-response studies (0.1–10 mg/kg, i.p.) demonstrate its efficacy in reversing social interaction deficits and working memory impairments, with EC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be designed to study this compound’s binding to target proteins like acetylcholinesterase (AChE) or β-secretase (BACE)?
- Methodological Answer: MD simulations (e.g., 100 ns trajectories using AMBER or GROMACS) should incorporate explicit solvent models (TIP3P water) and periodic boundary conditions. Ligand parameterization for this compound requires quantum mechanical calculations (e.g., Gaussian09) to derive partial charges and torsional potentials . Binding free energies are calculated via MM-PBSA or MM-GBSA, with key residues (e.g., Asp74, Glu334 in AChE) identified as energy contributors using per-residue decomposition . Validation includes hydrogen bond occupancy analysis (e.g., >50% occupancy for Arg413 in caspase-8) and comparison with experimental IC₅₀ values .
Q. How can principal component analysis (PCA) resolve conformational changes in proteins upon this compound binding?
- Methodological Answer: PCA is applied to MD trajectory data to identify dominant motion vectors (eigenvectors) in proteins. For example, in AChE–alstonine complexes, PCA reveals reduced conformational space occupancy compared to unliganded AChE, indicating stabilization . Eigenvector projections (e.g., PC1 vs. PC2) are visualized using tools like PyMOL or VMD, with free energy landscapes (FELs) constructed to pinpoint low-energy conformations . Structural validation includes Ramachandran plots to assess backbone dihedral angles in energy-minimized frames .
Q. How should researchers address contradictions in hydrogen bond occupancy data between this compound and its analogs (e.g., rauwolscine) in protein-ligand studies?
- Methodological Answer: Discrepancies (e.g., alstonine’s transient hydrogen bonds vs. rauwolscine’s stable interactions with BACE) are resolved by:
- Comparing time-averaged hydrogen bond counts (e.g., 0.553 for alstonine vs. 1.136 for rauwolscine in caspase-8) .
- Analyzing residue-specific occupancy (e.g., Lys107 in BACE for alstonine; Gln73 for rauwolscine) using tools like HBPLUS or VMD .
- Validating with mutagenesis studies (e.g., alanine scanning of Asp259 in caspase-8) to confirm functional roles .
Q. What experimental strategies validate the microbial biosynthesis of this compound in yeast or bacterial systems?
- Methodological Answer: Biosynthetic pathways (e.g., monoterpene indole alkaloid routes) are engineered using codon-optimized enzymes (e.g., strictosidine synthase). Metabolite detection involves LC-MS/MS with multiple reaction monitoring (MRM) for alstonine ([M+H]⁺ m/z 349.40) and its derivatives (e.g., chloroalstonine, mass shift +34 Da) . Stable isotope labeling (¹³C-glucose) confirms de novo synthesis, while fed-batch fermentation optimizes yields (e.g., 25°C, galactose induction) .
Data Contradiction & Reproducibility
Q. How can researchers reconcile discrepancies in this compound’s binding energetics across computational and experimental studies?
- Methodological Answer: Discrepancies arise from force field inaccuracies or solvent model limitations. Mitigation strategies include:
- Cross-validating MM-PBSA results with isothermal titration calorimetry (ITC) to compare ΔG values .
- Recalculating binding energies using polarizable force fields (e.g., AMOEBA) for improved electrostatic interaction modeling .
- Benchmarking against high-resolution co-crystal structures (if available) to refine docking poses .
Q. What best practices ensure reproducibility in documenting this compound’s pharmacological effects?
- Methodological Answer: Follow ARRIVE guidelines for preclinical studies:
- Report detailed animal models (e.g., C57BL/6 mice, n ≥ 10/group) and dosing regimens (e.g., 5 mg/kg, i.p., bid) .
- Include negative controls (e.g., vehicle-treated groups) and positive controls (e.g., clozapine for antipsychotic assays) .
- Deposit raw data (e.g., open-field test videos, HPLC chromatograms) in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
